4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about is a complex organic molecule that contains several functional groups. It includes a pyrazolo[1,5-a]pyrimidine core, which is a type of fused ring system found in many biologically active compounds . This core is substituted with various groups including an ethyl group, a piperazine ring, and a methylsulfanyl group.
Aplicaciones Científicas De Investigación
- Heat-Resistant Explosives : Researchers have explored novel fused-ring energetic compounds derived from this pyrimidine derivative. For instance, 3,6-dinitropyrazolo [1,5-a]pyrimidine-5,7-diamine (4) and 5-amino-3,6-dinitropyrazolo [1,5-a]pyrimidin-7(4H)-one (5) exhibit excellent thermal stability, with decomposition temperatures of 325°C and 291°C, respectively. Compound 4, with an “amino–nitro–amino” arrangement similar to that of TATB (triaminotrinitrobenzene), surpasses hexanitrostilbene (HNS) in thermal stability .
- Detonation Performance : Due to their aza-fused structure, compounds 4 and 5 possess higher positive heats of formation than LLM-105. This leads to superior detonation performance compared to TATB and HNS .
Energetic Materials and Explosives
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are cyclin-dependent protein kinases (CDKs) , especially CDK12 and/or CDK13 . CDKs are a group of protein kinases that regulate the cell cycle and transcription processes. CDK12 and CDK13, in particular, play crucial roles in the regulation of gene transcription and DNA damage response, making them important targets for therapeutic intervention .
Mode of Action
The compound inhibits CDK12 and/or CDK13 selectively, as compared to CDK7 . In addition to this selective inhibition, the compound also acts as a selective Cyclin K degrader , thereby removing the key signaling mechanism required for CDK12 and/or CDK13 activation . This dual action confers additional cellular potency and selectivity .
Biochemical Pathways
The inhibition of CDK12 and/or CDK13 and degradation of Cyclin K disrupts the normal functioning of the cell cycle and transcription processes . This disruption can lead to a variety of downstream effects, including the inhibition of cell proliferation and induction of cell death, particularly in cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of CDK12 and/or CDK13, degradation of Cyclin K, disruption of cell cycle and transcription processes, and potential induction of cell death . These effects could potentially be harnessed for the treatment of various disorders, including proliferative disorders, cancer, and disorders caused by dysfunction of translation in cells .
Propiedades
IUPAC Name |
7-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7S/c1-4-14-12-16(22-18(21-14)26-3)23-7-9-24(10-8-23)17-11-13(2)20-15-5-6-19-25(15)17/h5-6,11-12H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAXCBXMEXFRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC(=NC4=CC=NN43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.